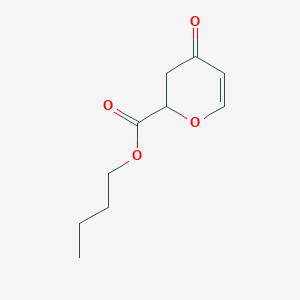
4-Oxo-2,3-dihydro-4H-pyran-2-carboxylic acid butyl ester
Numéro de catalogue B8411223
Poids moléculaire: 198.22 g/mol
Clé InChI: QTTDTNKAFRMTMH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US06025503
Procedure details


To 258 mg (1.2 mmol) of (E)-1-methoxy-3-tert-butyldimethylsilyloxy-1,3-butadiene and 130 mg (1 mmol) of n-butylglyoxylate was added at 0° C. the solution of the complex in toluene obtained above. After stirring for 2 hours, 0.1 ml of trifluoroacetic acid was added thereto. Next, the reaction mixture was stirred for 5 minutes, then poured into a saturated aqueous solution of sodium bicarbonate and filtered through celite. Then the filtrate was extracted with ether thrice and dried over anhydrous magnesium sulfate. After distilling off the solvent under reduced pressure, the residue was purified by silica gel column chromatography (hexane/ethyl acetate=10/1). Thus 79 mg of n-butyl 3,4-dihydro-4-oxo-2H-pyran-2-carboxylate was obtained (yield: 40%). When measured with CHIRALPAK AD column (manufactured by Daicel Chemical Industries) [hexane:i-PrOH=10:1, flow rate: 1.0 ml/min], the optical purity of this product was 50% e.e.
Quantity
258 mg
Type
reactant
Reaction Step One





Yield
40%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2]/[CH:3]=[CH:4]/[C:5]([O:7][Si](C(C)(C)C)(C)C)=[CH2:6].[CH2:15]([C:19](=[O:23])C([O-])=O)[CH2:16][CH2:17]C.FC(F)(F)[C:26](O)=[O:27].C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1>[O:7]=[C:5]1[CH:4]=[CH:3][O:2][CH:1]([C:26]([O:23][CH2:19][CH2:15][CH2:16][CH3:17])=[O:27])[CH2:6]1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
258 mg
|
|
Type
|
reactant
|
|
Smiles
|
CO\C=C\C(=C)O[Si](C)(C)C(C)(C)C
|
|
Name
|
|
|
Quantity
|
130 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)C(C(=O)[O-])=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
0.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained above
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Next, the reaction mixture was stirred for 5 minutes
|
|
Duration
|
5 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through celite
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Then the filtrate was extracted with ether thrice
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After distilling off the solvent under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by silica gel column chromatography (hexane/ethyl acetate=10/1)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1CC(OC=C1)C(=O)OCCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 79 mg | |
| YIELD: PERCENTYIELD | 40% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
